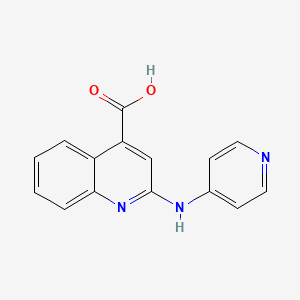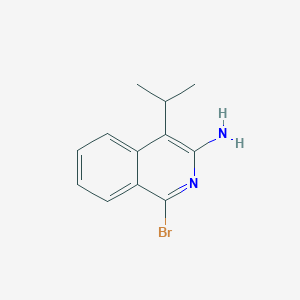
1-Bromo-4-isopropylisoquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-isopropylisoquinolin-3-amine is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a bromine atom at the first position, an isopropyl group at the fourth position, and an amine group at the third position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-isopropylisoquinolin-3-amine can be achieved through several synthetic routes. One common method involves the bromination of 4-isopropylisoquinolin-3-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Another method involves the cyclization of a suitable precursor, such as 2-bromoaryl ketones, with an amine source under palladium-catalyzed conditions. This method allows for the efficient formation of the isoquinoline ring system with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to minimize the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
1-Bromo-4-isopropylisoquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form nitroso, nitro, or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding amine or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid in solvents like acetic acid or water.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted isoquinoline derivatives with various functional groups.
Oxidation Reactions: Formation of nitroso, nitro, or other oxidized isoquinoline derivatives.
Reduction Reactions: Formation of reduced isoquinoline derivatives such as primary amines.
科学研究应用
1-Bromo-4-isopropylisoquinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Utilized in the development of novel materials with unique electronic, optical, or catalytic properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential biological effects.
作用机制
The mechanism of action of 1-Bromo-4-isopropylisoquinolin-3-amine depends on its specific interactions with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by forming a covalent bond with the active site or by competing with the natural substrate for binding.
The molecular targets and pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays are often conducted to elucidate the precise mechanism of action.
相似化合物的比较
1-Bromo-4-isopropylisoquinolin-3-amine can be compared with other similar compounds, such as:
1-Bromoisoquinoline: Lacks the isopropyl and amine groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Isopropylisoquinolin-3-amine: Lacks the bromine atom, which may affect its reactivity in substitution reactions.
1-Bromo-4-methylisoquinolin-3-amine: Similar structure but with a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
属性
分子式 |
C12H13BrN2 |
|---|---|
分子量 |
265.15 g/mol |
IUPAC 名称 |
1-bromo-4-propan-2-ylisoquinolin-3-amine |
InChI |
InChI=1S/C12H13BrN2/c1-7(2)10-8-5-3-4-6-9(8)11(13)15-12(10)14/h3-7H,1-2H3,(H2,14,15) |
InChI 键 |
OEWYMWFUOCKBAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N=C(C2=CC=CC=C21)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


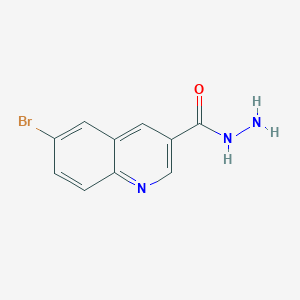



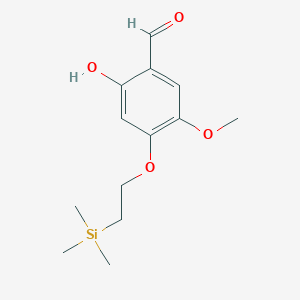

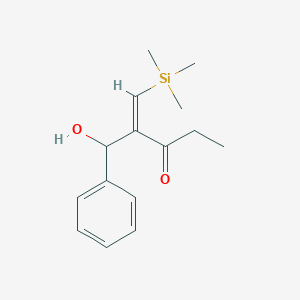
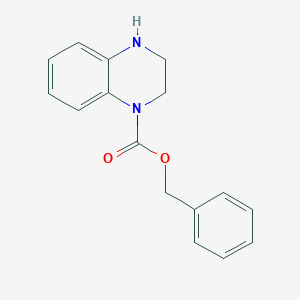
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
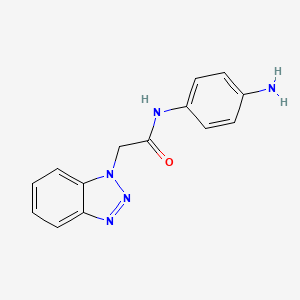
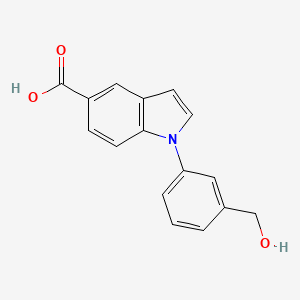
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B15065574.png)
